3-amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of F-2692 involves the reaction of 3’-trifluoromethyl phenyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent reduction to yield the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like hydrochloric acid .
Chemical Reactions Analysis
F-2692 undergoes several types of chemical reactions, including:
Oxidation: F-2692 can be oxidized to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: F-2692 can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the effects of trifluoromethyl groups on the pharmacological properties of pyridazine derivatives.
Mechanism of Action
F-2692 exerts its effects through a unique mechanism that is distinct from traditional benzodiazepines. It has a very low affinity for benzodiazepine binding sites and does not interact with GABA A, alpha 2-adrenergic, 5-HT 1A, or 5-HT 2 receptors. Instead, its anxiolytic effects are thought to be mediated through other molecular targets and pathways .
Comparison with Similar Compounds
F-2692 is unique in its class due to its unusual mechanism of action and low affinity for traditional benzodiazepine binding sites. Similar compounds include:
Diazepam: A well-known benzodiazepine with high affinity for benzodiazepine binding sites.
Buspirone: A non-benzodiazepine anxiolytic agent with affinity for 5-HT 1A receptors.
Raubasine: A Rauwolfia Serpentina alkaloid with benzodiazepine agonist-type activity.
F-2692 stands out due to its distinct pharmacological profile and potential for reduced side effects compared to traditional anxiolytics .
Biological Activity
3-Amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one, also known as F-2692, is a pyridazine derivative characterized by its unique chemical structure and potential pharmacological properties. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anxiety disorders and other neurological conditions.
- Molecular Formula : C12H10F3N3O
- Molecular Weight : 269.22 g/mol
- CAS Number : 133220-91-4
- SMILES Notation : Cc1n(-c2cc(C(F)(F)F)ccc2)nc(N)c(=O)c1
F-2692 operates through a mechanism distinct from traditional benzodiazepines, showing low affinity for typical binding sites associated with GABA receptors. Instead, its anxiolytic effects are believed to be mediated through alternative molecular pathways, potentially involving modulation of neurotransmitter systems beyond the GABAergic system .
Anxiolytic and Sedative Effects
Research indicates that F-2692 displays significant anxiolytic properties in animal models. Studies have demonstrated its effectiveness in reducing anxiety-like behaviors without the sedative effects commonly associated with benzodiazepines. This is particularly relevant for developing treatments for anxiety disorders where sedation is undesirable .
Anticonvulsant Properties
In addition to its anxiolytic effects, F-2692 has been evaluated for anticonvulsant activity. Experimental data suggest that it may reduce seizure frequency and severity in various animal models, indicating potential utility in treating epilepsy.
Antimicrobial Activity
Although primarily studied for its neurological effects, some derivatives of pyridazine compounds have shown antimicrobial properties. For instance, related compounds have been noted to exhibit activity against Gram-positive bacteria, suggesting a broader spectrum of biological activity that warrants further exploration .
Study on Anxiolytic Effects
A study published in PubChem examined the anxiolytic effects of F-2692 in rodent models. Results indicated a statistically significant reduction in anxiety-like behaviors when compared to control groups treated with saline or traditional anxiolytics. The compound was administered at varying doses (1 mg/kg to 10 mg/kg), with optimal results observed at 5 mg/kg .
Anticonvulsant Research
In another investigation focusing on the anticonvulsant properties of F-2692, researchers utilized a maximal electroshock seizure model. The compound demonstrated a dose-dependent reduction in seizure duration and frequency, suggesting its potential as a therapeutic agent for seizure disorders.
Data Summary Table
Properties
IUPAC Name |
3-amino-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-7-5-10(19)11(16)17-18(7)9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H2,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMGTEKECRMLOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133220-91-4 |
Source
|
Record name | 3-Amino-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J5V7FAJ9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.